

Technical Guide: Spectroscopic Validation of 6-Methoxyquinoline-8-carbaldehyde

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Compound of Interest

Compound Name: *6-Methoxyquinoline-8-carbaldehyde*

CAS No.: *1268520-98-4*

Cat. No.: *B595290*

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Executive Summary & Chemical Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) is a functionalized quinoline scaffold. Its structural importance lies in the C8-aldehyde handle, which allows for reductive amination or condensation reactions (e.g., Ugi-azide multicomponent reactions) to generate complex bioactive libraries.

Accurate spectroscopic validation is challenging due to the potential for regioisomers (e.g., 4-carbaldehyde or 3-carbaldehyde) formed during non-selective formylation. This guide establishes the Standard Reference Profile required to confirm the C8-substitution pattern.

Table 1: Physicochemical Constants

Property	Specification
IUPAC Name	6-Methoxyquinoline-8-carbaldehyde
CAS Number	1268520-98-4
Molecular Formula	C H NO
Molecular Weight	187.19 g/mol
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, CH Cl , CHCl ; Sparingly soluble in water
Key Functional Groups	Aldehyde (–CHO), Methoxy (–OCH) , Quinoline Nitrogen

Spectroscopic Characterization Strategy

The validation of this compound rests on three pillars: Mass Spectrometry (MS) for molecular weight confirmation, Infrared Spectroscopy (IR) for functional group verification, and Nuclear Magnetic Resonance (NMR) for regio-isomer confirmation.

A. Mass Spectrometry (MS)[1][6]

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).
- Target Ion:
 - [M+H]

:188.2 m/z (ESI)

- [M]

:187.1 m/z (EI)

- Fragmentation Pattern (EI):

- m/z 187 (M

): Parent ion.

- m/z 158 ([M-CHO]

): Loss of the formyl group (characteristic of aromatic aldehydes).

- m/z 143 ([M-CHO-CH

]

): Subsequent loss of the methyl group from the methoxy substituent.

B. Infrared Spectroscopy (IR)

The IR spectrum provides a quick "Go/No-Go" decision on the success of the oxidation or formylation reaction.

- C=O Stretch (Aldehyde):1685 – 1700 cm

(Strong, sharp).

- Note: If the peak is broad or shifted to >1710 cm

, suspect oxidation to the carboxylic acid (impurity).

- C–H Stretch (Aldehyde):2750 – 2850 cm

(Fermi doublet, often weak).

- C–O Stretch (Methoxy):1200 – 1250 cm

- C=N / C=C (Quinoline Ring): 1580 – 1620 cm

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 8-carbaldehyde from the 3-, 4-, or 5-isomers.

H NMR Target Specification (400 MHz, CDCl₃)

)

- Aldehyde Proton (H-CHO):
 - Shift:
10.60 – 11.00 ppm (Singlet).
 - Diagnostic: This highly deshielded singlet confirms the aldehyde is present. Its integration must be 1.0 relative to the aromatic protons.
- Methoxy Group (–OCH₃):
 - Shift:
3.95 – 4.05 ppm (Singlet).
 - Diagnostic: Integration of 3.0.
- Aromatic Region (7.3 – 9.0 ppm):
 - H-2 (Pyridine ring):

~8.8 – 8.9 ppm (dd). The most deshielded aromatic proton due to proximity to the ring nitrogen.

- H-4 (Pyridine ring):

~8.0 – 8.1 ppm (dd).

- H-3 (Pyridine ring):

~7.4 ppm (dd).

- H-7 (Benzene ring):

~8.0 – 8.2 ppm (d, J ~2.5 Hz).

- Crucial: H-7 is ortho to the aldehyde group. The carbonyl anisotropy causes a significant downfield shift compared to the precursor (6-methoxyquinoline).

- H-5 (Benzene ring):

~7.3 – 7.5 ppm (d, J ~2.5 Hz).

- Coupling: H-5 and H-7 show meta-coupling (~2.5 Hz).

C NMR Key Signals

- Carbonyl Carbon:

~189 – 191 ppm.

- Methoxy Carbon:

~55 – 56 ppm.

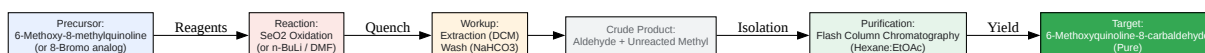
- Quinoline Carbons: Distinct signals in the 120 – 160 ppm range. C-6 (attached to OMe) will be significantly deshielded (~158 ppm).

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for synthesizing and validating the compound, ensuring high E-E-A-T standards.

Diagram 1: Synthesis & Purification Logic

This workflow assumes the common route via Selenium Dioxide oxidation of 6-methoxy-8-methylquinoline or Lithiation/Formylation of 6-methoxy-8-bromoquinoline.

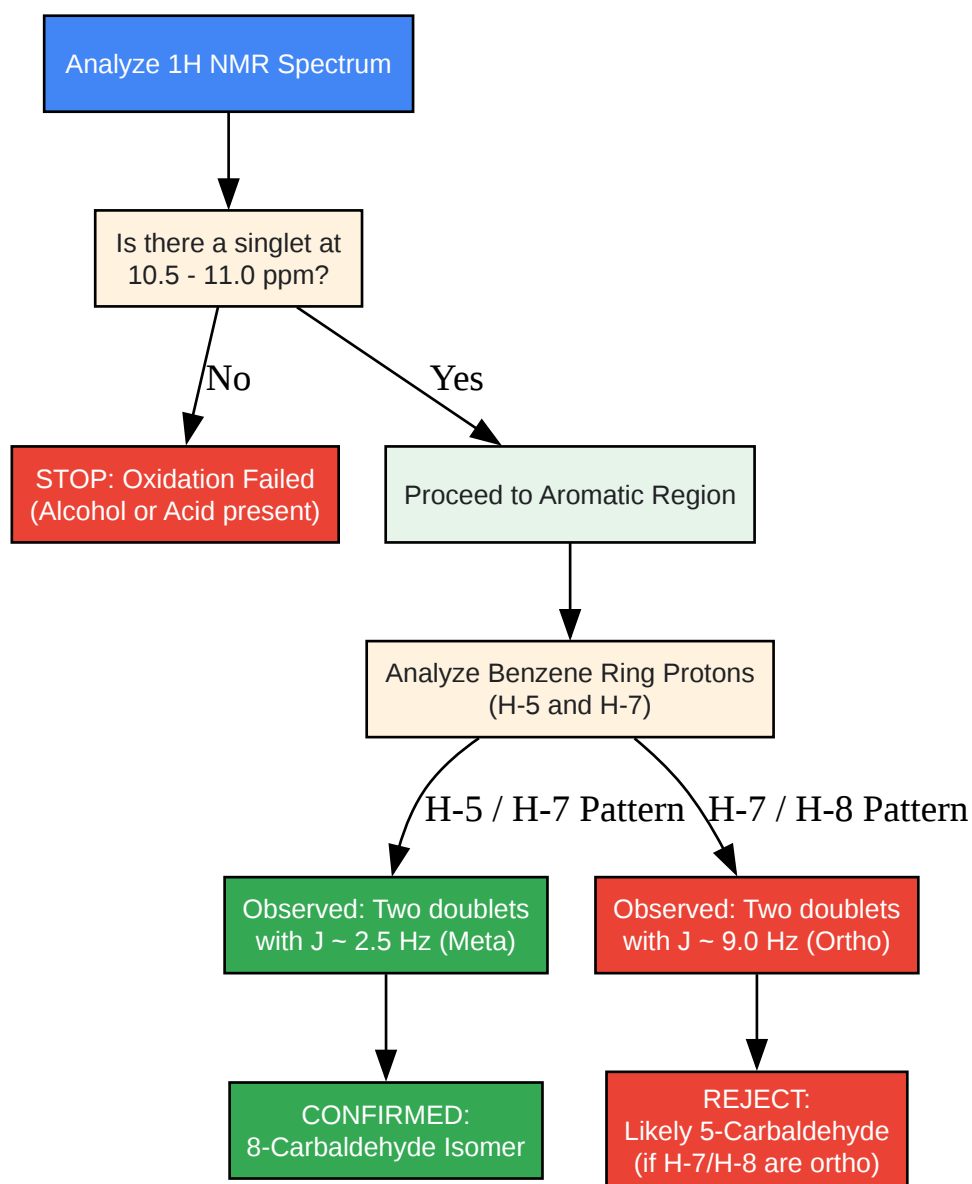


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Caption: Synthesis workflow emphasizing the purification step required to remove unreacted methyl/bromo precursors before spectral analysis.

Diagram 2: NMR Assignment Logic

This decision tree helps researchers confirm they have the correct isomer (8-CHO) vs. the 4-CHO or 5-CHO isomers.



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Caption: NMR logic tree for distinguishing the 8-substituted isomer from potential 5-substituted by-products based on coupling constants.

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent: Use CDCl₃

(Chloroform-d) as the primary solvent.

- Why? It provides excellent solubility for methoxyquinolines and prevents exchange of the aldehyde proton (unlike protic solvents).

- Alternative: DMSO-d

if the aldehyde peak is broadened or if solubility is poor.

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Selenium residues or Lithium salts) that cause line broadening.

Protocol B: Impurity Profiling

When analyzing the spectrum, specifically check for these common impurities:

- 6-Methoxy-8-methylquinoline (Starting Material): Look for a singlet methyl peak at ~2.7 – 2.8 ppm.
- 6-Methoxyquinoline-8-carboxylic acid (Over-oxidation): Look for a broad singlet at >12.0 ppm (COOH) and loss of the aldehyde peak.
- Residual Solvents: EtOAc (4.12, 2.05, 1.26 in CDCl₃) or DMF (8.02, 2.96, 2.88).

References

- Compound Registry: CAS Common Chemistry.[1] **6-Methoxyquinoline-8-carbaldehyde** (CAS 1268520-98-4). [Link](#)
- Synthesis Context (Ugi Reaction): Hrast, M., et al. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity." *Molecules*, 2021, 26(18), 5530. (Describes the use of 6-methoxyquinoline-8-amine and related aldehyde precursors). [Link](#)

- General Quinoline Oxidation Methods: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.81 (1948). (Describes oxidation of methylquinolines to aldehydes). [Link](#)
- Commercial Availability & ID: Accela ChemBio Product Catalog, **6-Methoxyquinoline-8-carbaldehyde**. [Link](#)

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Sources

- [1. 2-Cyclopropyl-4-\(4-fluorophenyl\)quinoline-3-carbaldehyde | 121660-37-5 | Benchchem \[benchchem.com\]](#)
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